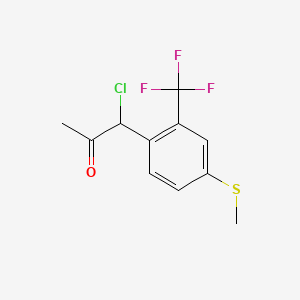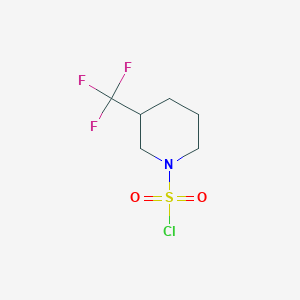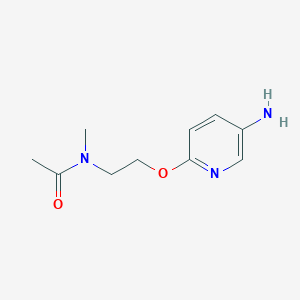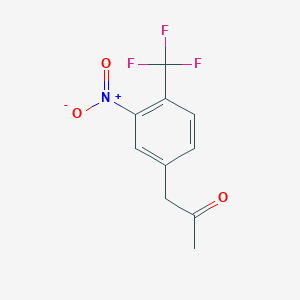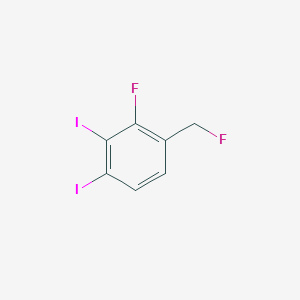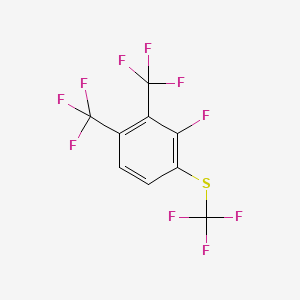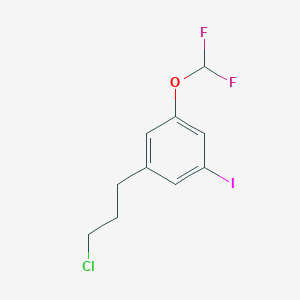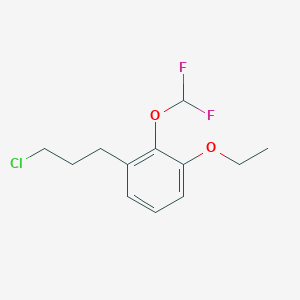![molecular formula C8H9N3 B14047301 Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
Pyrazolo[1,5-A]pyridin-2-YL-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-A]pyridin-2-YL-methylamine: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-A]pyridin-2-YL-methylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-haloaroyl chlorides with 5-amino-pyrazoles under specific conditions . The reaction proceeds through a series of steps including condensation and cyclization to form the desired fused heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and controlled reaction environments can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazolo[1,5-A]pyridin-2-YL-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings, often facilitated by the presence of leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[1,5-A]pyridin-2-YL-methylamine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: Medicinal chemistry applications include the exploration of this compound derivatives as potential drugs for treating various diseases. Its structural similarity to purine bases allows it to mimic biological molecules and inhibit specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic or photophysical properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-A]pyridin-2-YL-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the binding mode .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: Pyrazolo[1,5-A]pyridin-2-YL-methylamine is unique due to its specific ring fusion and the presence of a methylamine group. This structural feature allows for distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in synthetic applications and potential as a pharmacophore make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
N-methylpyrazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-9-8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3,(H,9,10) |
Clave InChI |
UJMPWSOTWQMSQI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN2C=CC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








